- The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions, International Journal of Organic Chemistry, 2015, 5(2), 57-62
Cas no 935-30-8 (Azonan-2-one)
Azonan-2-one structure
Product Name:Azonan-2-one
CAS No:935-30-8
MF:C8H15NO
MW:141.210802316666
MDL:MFCD00003273
CID:83226
PubChem ID:13632
Update Time:2025-07-13
Azonan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Azacyclononanone
- 8-octanelactam
- Capryloctam
- Caprylolactam
- omega-Octalactam
- 8-Octanolactam
- azonan-2-one
- &omega
- ω-Caprylolactam
- ω-Octanolactam
- 2-perhydroazoninone
- 8-aminooctanoic acid lactam
- azacyclononan-2-one
- Capryllactam
- 2H-AZONIN-2-ONE, OCTAHYDRO-
- Cyclooctanone lactam
- Octamethylenimine, 2-oxo-
- Octahydro-2H-azonin-2-one
- 1H-Azonin-2(3H)-one, hexahydro-
- Octanoic acid, 8-amino-, lactam
- .eta.-Capryllactam
- .omega.-Caprylolactam
- 1-Azacyclononan-2-one
- YDLSUFFXJYEVHW-UHFFFAOYSA-N
- azaperhydroonin-2-one
- 8-Oct
- Octahydro-2H-azonin-2-one (ACI)
- 1-Aza-2-cyclononanone
- 2-Oxooctamethyleneimine
- NSC 59017
- η-Capryllactam
- ω-Octalactam
- DTXSID60239450
- Z1203730756
- InChI=1/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10
- AI3-52527
- 8-Octanolactam;Caprylolactam
- SY048836
- D74918
- SCHEMBL18745901
- omega-Caprylolactam
- omega-Octanolactam
- CHEMBL137132
- BRN 0109775
- octanolactam
- 2-Azonanone #
- EINECS 213-300-3
- CO18000000
- AKOS006221227
- cis-Octahydro-2-azoninone
- Octanoic acid, lactam
- ALBB-030254
- NSC59017
- AS-57037
- NS00039571
- OCTANOIC ACID,8-AMINO,LACTAM
- 935-30-8
- EN300-246709
- O-Octalactam
- CS-0090258
- O0162
- .omega.-Octalactam
- NIOSH/CO1800000
- 2-Azacyclononanone, 98%
- NSC-59017
- SCHEMBL222312
- 5-21-06-00516 (Beilstein Handbook Reference)
- 2-azacyclo-nonanone
- 2-Azoninone, octahydro-, (Z)-
- Q63396131
- MFCD00003273
- Aza-2-cyclononanone
- Azonan-2-one
-
- MDL: MFCD00003273
- Inchi: 1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10)
- InChI Key: YDLSUFFXJYEVHW-UHFFFAOYSA-N
- SMILES: O=C1CCCCCCCN1
- BRN: 0109775
Computed Properties
- Exact Mass: 141.11500
- Monoisotopic Mass: 141.115364
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.7
- Topological Polar Surface Area: 29.1
Experimental Properties
- Color/Form: Not determined
- Density: 0.9938 (rough estimate)
- Melting Point: 75.0 to 78.0 deg-C
- Boiling Point: 151°C/8mmHg(lit.)
- Flash Point: 150.9±11.9 °C
- Refractive Index: 1.4811 (estimate)
- Solubility: Soluble in methanol (almost transparency).
- PSA: 29.10000
- LogP: 1.78560
- Solubility: Not determined
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Azonan-2-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38-20/21/22
- Safety Instruction: S36/37/39-S26
- RTECS:CO1757000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38; R20/21/22
- Storage Condition:4° CStore…,-4℃Store…Better
Azonan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OH777-1g |
Azonan-2-one |
935-30-8 | 98.0%(GC) | 1g |
¥358.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OH777-5g |
Azonan-2-one |
935-30-8 | 98.0%(GC) | 5g |
¥1443.0 | 2022-06-10 | |
| abcr | AB114566-5 g |
Caprylolactam, 98%; . |
935-30-8 | 98% | 5 g |
€53.30 | 2023-07-20 | |
| abcr | AB114566-25 g |
Caprylolactam, 98%; . |
935-30-8 | 98% | 25 g |
€204.90 | 2023-07-20 | |
| abcr | AB114566-100 g |
Caprylolactam, 98%; . |
935-30-8 | 98% | 100 g |
€696.60 | 2023-07-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0162-10G |
ω-Octalactam |
935-30-8 | >98.0%(GC) | 10g |
¥1600.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159932-25g |
Azonan-2-one |
935-30-8 | >98.0%(GC) | 25g |
¥1766.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159932-1g |
Azonan-2-one |
935-30-8 | >98.0%(GC) | 1g |
¥152.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159932-5g |
Azonan-2-one |
935-30-8 | >98.0%(GC) | 5g |
¥515.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159932-100g |
Azonan-2-one |
935-30-8 | >98.0%(GC) | 100g |
¥5991.90 | 2023-09-01 |
Azonan-2-one Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Cobalt(II) perchlorate , Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) Solvents: Acetonitrile ; 2 h, 80 °C
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol , 1-Methyl 2-boronobenzoate Solvents: Nitromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
Reference
- Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions, Journal of the American Chemical Society, 2018, 140(15), 5264-5271
Production Method 3
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Silica , Sulfuric acid ; 30 min, 60 °C
Reference
- Silica sulfuric acid as a reusable catalyst for the conversion of ketones into amides by a Schmidt reaction under solvent-free conditions, Journal of Chemical Research, 2006, (4), 218-219
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Ethyl acetate ; 30 min, 50 °C
1.2 Reagents: Sulfuric acid ; 50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sulfuric acid ; 50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- Diversity-oriented synthesis of medium-sized cyclophanes via the photo-fries rearrangement of N-aryl lactams, Reaction Chemistry & Engineering, 2023, 8(8), 1923-1929
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Reaction Conditions
1.1 Reagents: Potassium periodate Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ; 0.5 h, 100 °C
Reference
- Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2], Chemistry - A European Journal, 2007, 13(23), 6590-6594
Production Method 11
Reaction Conditions
1.1 Reagents: Dabco Solvents: Tetrahydrofuran , Water ; 18 h, reflux; reflux → rt
Reference
- Intramolecular Staudinger ligation: A powerful ring-closure method to form medium-sized lactams, Angewandte Chemie, 2003, 42(36), 4373-4375
Production Method 12
Production Method 13
Reaction Conditions
1.1 Catalysts: Titanium (montmorillonite complexes) Solvents: Benzonitrile ; 18 h, 110 °C
Reference
- Titanium cation-exchanged montmorillonite as an active heterogeneous catalyst for the Beckmann rearrangement under mild reaction conditions, Tetrahedron Letters, 2012, 53(39), 5211-5214
Production Method 14
Production Method 15
Production Method 16
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride , Sodium bisulfate ; 3 min, 44 - 46 °C
Reference
- Organic synthesis in solid media. Alumina supported sodium hydrogen sulfate as an effective and reusable catalyst for 'one-pot' synthesis of amides from ketones in dry media under microwave irradiation, Letters in Organic Chemistry, 2005, 2(5), 444-446
Production Method 17
Production Method 18
Production Method 19
Reaction Conditions
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 16 h, reflux
Reference
- A novel synthetic route of fused tricyclic framework quinoline derivatives from readily available aliphatic amino carboxylic acid substrates, Oriental Journal of Chemistry, 2019, 35(2), 611-617
Production Method 20
Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Acetonitrile ; 2 h, 80 °C
Reference
- Low environmental load process for the Beckmann rearrangement of cycloalkanone oximes by Bronsted acid catalyst with cobalt salts, International Journal of Organic Chemistry, 2015, 5(3), 147-152
Azonan-2-one Raw materials
- Cyclooctanone
- N-cyclooctylidenehydroxylamine
- cyclododecanone, oxime
- 8-Aminooctanoic acid
- Octahydro-1-(2-propen-1-yl)-2H-azonin-2-one
Azonan-2-one Preparation Products
Azonan-2-one Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:935-30-8)Azonan-2-one
Order Number:A855564
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:55
Price ($):197.0/778.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:935-30-8)2-氮杂环壬酮
Order Number:LE2471803;LE14142
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com
Azonan-2-one Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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